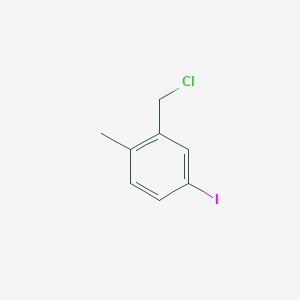
2-(Chloromethyl)-4-iodo-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-iodo-1-methylbenzene is an organic compound with the molecular formula C8H8ClI. This compound is part of the benzene derivatives family, characterized by the presence of a chloromethyl group and an iodine atom attached to a methylbenzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-iodo-1-methylbenzene typically involves the chloromethylation of 4-iodo-1-methylbenzene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-iodo-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a labeling reagent in molecular biology.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-iodo-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the iodine atom can participate in electrophilic aromatic substitution reactions. These properties make it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-methylbenzene: Lacks the iodine atom, making it less reactive in electrophilic substitution reactions.
4-Iodo-1-methylbenzene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-4-iodo-1-methylbenzene: Similar structure but with a bromomethyl group instead of chloromethyl, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-iodo-1-methylbenzene is unique due to the presence of both chloromethyl and iodine substituents, which provide a combination of reactivity towards both nucleophiles and electrophiles. This dual reactivity makes it a valuable compound in synthetic organic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
1261621-68-4 |
|---|---|
Molekularformel |
C8H8ClI |
Molekulargewicht |
266.50 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
LRABPQDNJCKSIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)I)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


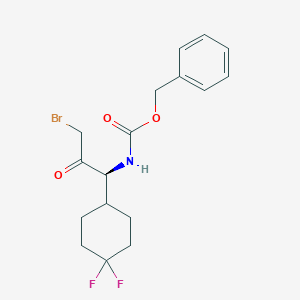

![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)
![[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
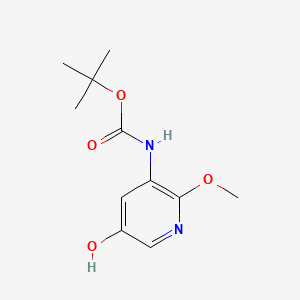
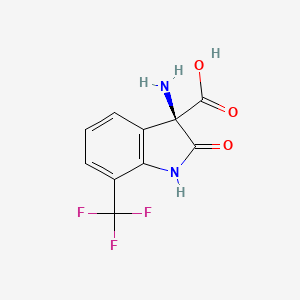
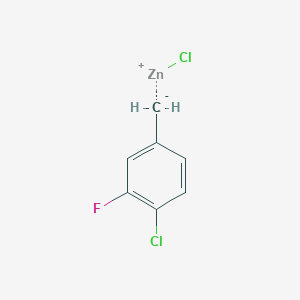

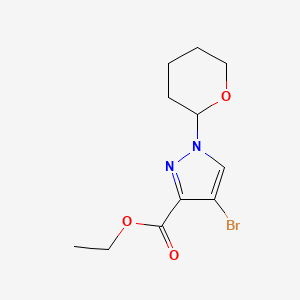
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
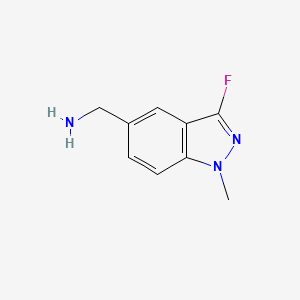

![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)
